L-Ascorbic acid-6,6'-d2
Description
Properties
Molecular Formula |
C₆H₆D₂O₆ |
|---|---|
Molecular Weight |
178.14 |
Synonyms |
Vitamin C-6,6’-d2 |
Origin of Product |
United States |
Synthetic Methodologies for L Ascorbic Acid 6,6 D2 and Its Derivatives
General Principles of Deuterated Carbohydrate Synthesis
The synthesis of deuterated carbohydrates is built upon established methodologies in carbohydrate chemistry, with specific adaptations to incorporate deuterium (B1214612) at desired locations. Key considerations include the methods for constructing or modifying the carbon backbone and ensuring precise control over the stereochemistry of the final product.
Approaches to Carbon-Chain Elongation and Modification
Modifying the carbon chain of a carbohydrate is a fundamental strategy for accessing a variety of sugar derivatives. These methods can be adapted for the synthesis of isotopically labeled compounds.
Chain Elongation: The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon. orgosolver.commasterorganicchemistry.com The process begins with the addition of a cyanide ion to the aldehyde group of a sugar, forming a cyanohydrin. orgosolver.commasterorganicchemistry.com This creates a new stereocenter, typically resulting in a mixture of diastereomers. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, yields the chain-elongated sugar. orgosolver.com This method is valuable for building up the carbon skeleton before or during the introduction of deuterium.
Chain Shortening: Conversely, the Ruff degradation provides a means to shorten a carbohydrate chain by one carbon. masterorganicchemistry.comcore.ac.uk This process involves the oxidation of an aldose to its corresponding aldonic acid, followed by oxidative decarboxylation, often using hydrogen peroxide and a ferric salt. masterorganicchemistry.com Such degradation methods can be useful for preparing specific precursors from more readily available, larger carbohydrates. core.ac.uk
| Method | Description | Application in Synthesis |
| Kiliani-Fischer Synthesis | Elongates an aldose carbon chain by one carbon via a cyanohydrin intermediate. orgosolver.commasterorganicchemistry.com | Building the C6 backbone of ascorbate (B8700270) precursors from C5 sugars. acs.org |
| Ruff Degradation | Shortens an aldose carbon chain by one carbon through oxidation and decarboxylation. masterorganicchemistry.comcore.ac.uk | Converting readily available hexoses into pentoses required for certain synthetic routes. core.ac.uk |
Stereochemical Control in Ascorbate Synthesis
The biological activity of L-ascorbic acid is intrinsically linked to its specific stereochemistry. Therefore, controlling the configuration at each chiral center is paramount during synthesis. acs.org
Syntheses of L-ascorbic acid typically rely on naturally derived sugars to provide the necessary chirality at C4 and C5. acs.org One of the most historically significant methods, the Reichstein process, exemplifies stereochemical control through a combination of chemical and microbial steps. It converts D-glucose to L-ascorbic acid, a process that involves the inversion of the carbon chain. A key step is the microbial oxidation of D-sorbitol to L-sorbose, which effectively sets the required stereochemistry for the subsequent conversion to L-ascorbic acid. wikipedia.org
In the context of deuterated synthesis, stereoselective reactions are critical, particularly when deuterium introduction creates a new chiral center or when differentiating between two chemically similar positions. For instance, the stereoselective reduction of a carbonyl group is a key strategy. The use of chiral reducing agents, such as (R)-(+)-Alpine-Borane, allows for the conversion of a deuterated aldehyde into a chirally deuterated primary alcohol with high stereospecificity. nih.gov This level of control is essential for preparing compounds like (6S)-D-(6-²H₁)-glucose, a potential precursor for specifically labeled ascorbate. nih.gov
Specific Synthetic Routes for L-Ascorbic Acid-6,6'-d2
The targeted synthesis of this compound requires methods that can specifically introduce two deuterium atoms at the C6 position of the ascorbic acid molecule or its precursors.
Regiospecific Deuteration Strategies at the C6 Position
Achieving deuteration specifically at the C6 position necessitates a high degree of regioselectivity. This is typically accomplished by manipulating a precursor where the C6 position is chemically distinct and reactive. A common strategy involves the reduction of a functional group at the C6 position of a suitable L-ascorbic acid precursor.
One effective method involves the preparation of an intermediate such as L-xylo-2-hexulosonic acid, which can be converted to L-ascorbic acid. acs.org The synthesis can be designed to have a carboxylic acid or ester group at the C6 position. The reduction of this group using a deuterium source like deuterium gas (D₂) or, more commonly, a deuterated reducing agent such as sodium borodeuteride (NaBD₄), leads to the formation of the -CD₂OH group. This approach was highlighted as a viable route for preparing C6-deuterated or tritiated derivatives of L-ascorbic acid. acs.org
A similar strategy can be adapted from the synthesis of related deuterated carbohydrates. For example, a protected glucopyranoside with a primary alcohol at C6 can be oxidized to an aldehyde (Swern oxidation). This aldehyde can then be reduced with a deuterated reagent to install deuterium at C6. To obtain a 6,6'-d2 labeled compound, the starting material would need to be a C6-dideuterated precursor, or a C6-carboxylic acid derivative would be reduced with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov
Deuterium Exchange and Reduction Methods for Labeled Ascorbate Precursors
Deuterium can be introduced into molecules through exchange reactions or during reduction steps.
Deuterium Exchange: Hydrogen-deuterium exchange (HDX) reactions are a fundamental method for labeling. mdpi.com Base-catalyzed exchange can introduce deuterium at carbon atoms adjacent to a carbonyl group (α-position) via an enolate intermediate. mdpi.comresearchgate.net While this is highly effective for positions alpha to a ketone or aldehyde, it is less direct for the C6 position of ascorbic acid itself. However, it can be applied to precursors. For example, certain carbohydrate derivatives can be deuterated at carbons bearing free hydroxyl groups by treatment with hot deuterium oxide (D₂O) in the presence of a catalyst like Raney nickel. researchgate.net
Reduction Methods: As mentioned previously, the reduction of carbonyls, esters, or carboxylic acids is a primary method for introducing deuterium. The choice of reducing agent and substrate is critical for the success of the synthesis.
| Method | Deuterium Source | Substrate Precursor | Description |
| Catalytic Reduction | Deuterium gas (D₂) | Precursor with a reducible C6 functional group. | Catalytic hydrogenation using D₂ gas to reduce a C6 aldehyde or ester. acs.org |
| Metal Hydride Reduction | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄) | Precursor with a C6 aldehyde, ketone, ester, or carboxylic acid. | A versatile method for reducing various functional groups to a deuterated alcohol. acs.org |
| Deuterium Exchange | Deuterium oxide (D₂O) | Precursor with exchangeable protons. | Exchange of acidic protons for deuterium, often catalyzed by acid, base, or metal. mdpi.comresearchgate.net |
Synthesis of Deuterated L-Ascorbic Acid Analogues and Conjugates
The synthetic principles used for this compound can be extended to create a variety of deuterated analogues and conjugates. These compounds serve as tools to probe biological systems and enzymatic processes.
The synthesis of analogues often involves modifying the carbohydrate chain or the substituents of the ascorbic acid molecule. acs.org For example, C5 analogues can be prepared from L-arabinose. acs.org By applying the deuteration strategies discussed—such as the reduction of a C6-ester with NaBD₄—to the synthesis of these analogues, specifically deuterated versions can be produced.
Conjugates, such as ascorbyl esters, are another important class of derivatives. mdpi.com The esterification of ascorbic acid typically occurs at the C6 hydroxyl group due to its primary and less sterically hindered nature. Synthesizing a deuterated conjugate like L-ascorbyl-6,6'-d2-palmitate would involve a two-step process: first, the synthesis of this compound, followed by an esterification reaction (e.g., lipase-catalyzed) with palmitic acid. mdpi.com The synthesis of site-specifically deuterated complex carbohydrates, like oligosaccharides, has been demonstrated, showcasing the feasibility of incorporating deuterium into complex structures linked to ascorbic acid. tandfonline.com
Preparation of Lipophilic Deuterated Ascorbyl Esters (e.g., 6-O-acyl-d2 derivatives)
The hydrophilicity of L-ascorbic acid limits its solubility in lipids and its stability, which can be overcome by esterification at the primary hydroxyl group at the C-6 position to produce lipophilic ascorbyl esters. nih.govnih.gov These derivatives, such as ascorbyl palmitate, have enhanced ability to be incorporated into cell membranes and are used as antioxidants in food and cosmetic industries. researchgate.net The synthesis of the deuterated versions of these lipophilic esters would start with this compound, which can be synthesized via the selective reduction of a precursor with an oxidized C-6 position, such as 6-aldehydo-L-ascorbic acid, using a deuterated reducing agent. vulcanchem.com
The esterification to produce 6-O-acyl-L-ascorbic acid derivatives can be achieved through several methods, including enzymatic and chemical synthesis. Lipases are often used as regioselective catalysts for the synthesis of ascorbyl esters under mild conditions, which is advantageous as it avoids the decomposition of the ascorbic acid molecule that can occur under the harsh conditions of chemical synthesis. nih.govresearchgate.net
Commonly employed synthetic strategies for 6-O-acyl ascorbyl esters that can be adapted for the deuterated compound are summarized below:
| Acyl Donor | Catalyst/Method | Key Findings |
| Long-chain fatty acids | Lipase (B570770) | Synthesis of a series of 6-O-acyl-L-ascorbic acid-2-O-phosphates from a stable ascorbic acid derivative and long-chain fatty acids. The resulting compounds showed stronger radical scavenging ability than ascorbic acid. nih.gov |
| Fatty acid anhydride (B1165640) (branched-chain) | Chemical Synthesis | Synthesis of 6-O-acyl-2-O-alpha-D-glucopyranosyl-L-ascorbic acids with branched acyl chains showed increased lipophilicity and stability in neutral solutions compared to straight-chain derivatives. nih.gov |
| Oleic acid | Lipase-catalysed esterification | An eco-friendly process for the synthesis of ascorbyl-6-oleate was developed using lipase in acetone, with a transesterification approach showing higher yields. mdpi.comnih.gov |
| Palmitic acid | Lipase | The enzymatic synthesis of ascorbyl palmitate is an attractive alternative to chemical synthesis. researchgate.net |
| Acyl chlorides | Chemical Synthesis | The acid chloride method is suitable for the ester-forming reaction of carboxylic acids with L-ascorbic acid, particularly for those with poor reactivity or large steric hindrance. google.com |
These methods can be applied to this compound to produce the corresponding deuterated lipophilic esters for use in studies requiring the tracing of these more bioavailable forms of vitamin C.
Synthesis of Deuterated Fluorinated Ascorbate Analogs for Tracing
For in vivo tracing and imaging studies, particularly Positron Emission Tomography (PET), ascorbic acid analogs labeled with radioisotopes like fluorine-18 (B77423) are required. The synthesis of a fluorinated analog, 6-Deoxy-6-[¹⁸F]fluoro-L-ascorbic acid (¹⁸F-DFA), has been developed to visualize the metabolism of ascorbic acid in vivo. nih.gov This tracer is particularly useful for identifying tumors that overexpress the sodium-dependent vitamin C transporter 2 (SVCT2). nih.gov
The synthesis of ¹⁸F-DFA is typically achieved through a one-pot nucleophilic displacement reaction. This involves reacting a cyclic sulfate (B86663) precursor of ascorbic acid with a no-carrier-added [¹⁸F]fluoride ion. nih.gov This method allows for the efficient incorporation of the positron-emitting ¹⁸F isotope.
While the direct synthesis of a molecule combining both 6,6'-d2 deuteration and fluorination is not widely documented in the reviewed literature, the established methods for fluorination could potentially be adapted to use a deuterated precursor. Such a dually labeled tracer could offer advantages in metabolic studies by providing complementary information from both mass spectrometry and PET imaging.
Key details of the synthesis of a relevant fluorinated ascorbic acid analog are presented in the table below:
| Compound | Synthetic Method | Application |
| 6-Deoxy-6-[¹⁸F]fluoro-L-ascorbic acid (¹⁸F-DFA) | One-pot nucleophilic displacement of a cyclic sulfate with [¹⁸F]fluoride ion. nih.gov | PET imaging tracer to identify human colorectal cancer with SVCT2 overexpression and to visualize ascorbic acid metabolism in vivo. nih.gov |
| 2-Deoxy-2-fluoro-L-ascorbic acid | Indirect route involving fluorination of 2-bromo-2-deoxy-L-ascorbic acid followed by debromination. nih.gov | Not specified for tracing, but represents a method for synthesizing fluorinated ascorbate analogs. |
The development of these synthetic methodologies for deuterated and fluorinated derivatives of L-ascorbic acid is crucial for advancing our understanding of its metabolic pathways and its role in health and disease.
Advanced Analytical Techniques for L Ascorbic Acid 6,6 D2 Quantification and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Deuterium (B1214612) (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. This makes it a definitive method for confirming the presence and location of deuterium labels. For L-Ascorbic acid-6,6'-d2, a ²H NMR spectrum would show a signal corresponding to the deuterium atoms at the C-6 position. The chemical shift of this signal provides information about the electronic environment of the deuterium atoms, confirming that the labeling is at the intended site.
Furthermore, the integration of the ²H NMR signal can be used to determine the degree of isotopic enrichment at that specific position. This is a critical quality control step to ensure the purity of the labeled standard, which is essential for its use in quantitative mass spectrometry applications. rsc.org The technique is a powerful tool for verifying the structural integrity of deuterated compounds. rsc.org
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of a molecule. acs.org Each chemically distinct carbon atom in L-ascorbic acid gives rise to a separate signal in the ¹³C NMR spectrum, and the chemical shifts of these signals are characteristic of their local chemical environment. researchgate.netacs.org
When deuterium is substituted for hydrogen, it can cause small but measurable changes in the chemical shifts of the attached carbon and adjacent carbons. This is known as the deuterium isotope effect. In the ¹³C NMR spectrum of this compound, the signal for the C-6 carbon would be expected to show a slight upfield shift compared to unlabeled ascorbic acid. Additionally, the coupling between the carbon and the attached deuterium atoms (C-D coupling) can lead to a splitting of the C-6 signal into a multiplet (typically a triplet for a CD₂ group), providing further confirmation of the labeling site. The analysis of ¹³C NMR spectra is a standard method for differentiating between various isomers and substituted derivatives of L-ascorbic acid. acs.org
The following table provides representative ¹³C NMR chemical shifts for L-ascorbic acid.
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | ~175 |
| C-2 | ~118 |
| C-3 | ~155 |
| C-4 | ~75 |
| C-5 | ~68 |
| C-6 | ~61 |
Note: Chemical shifts are approximate and can vary with solvent and pH.
Chromatographic Separation Techniques for this compound and its Metabolites
The accurate quantification and characterization of this compound and its metabolites in various biological matrices necessitate the use of advanced and highly selective analytical techniques. Chromatographic separation methods are at the forefront of these analyses, offering the resolution required to distinguish the deuterated ascorbate (B8700270) from its endogenous, non-labeled counterpart and other interfering substances.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of water-soluble vitamins like L-ascorbic acid. utm.mx When analyzing its deuterated form, this compound, HPLC provides the necessary selectivity and is often coupled with highly sensitive detectors to achieve precise quantification. nih.gov The inherent polarity of ascorbic acid presents a challenge for traditional reversed-phase (RP) HPLC, often resulting in poor retention. utm.mxsielc.com To overcome this, several specialized HPLC techniques have been developed and can be effectively applied to the separation of this compound.
Ion-pairing reversed-phase HPLC (IP-RPLC) is a widely used approach to enhance the retention of polar compounds like ascorbic acid. nih.govnih.gov This technique involves the addition of an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on a nonpolar stationary phase. For the analysis of this compound, a cationic ion-pairing reagent such as cetyltrimethylammonium bromide can be employed in a mobile phase with a controlled pH to optimize separation. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative and effective strategy for retaining highly polar compounds. sigmaaldrich.comnih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.com This creates a water-enriched layer on the stationary phase, into which polar analytes like this compound can partition, leading to their retention. sigmaaldrich.com
The detection of this compound following HPLC separation is critical for accurate quantification. While UV detection is commonly used for ascorbic acid, its sensitivity may be limited for low concentrations often encountered in biological samples. bme.hunih.gov More specialized detectors offer significant advantages:
Electrochemical Detection (ED): This highly sensitive and selective technique is well-suited for electroactive compounds like ascorbic acid. sci-hub.boxnih.gov It measures the current generated by the oxidation or reduction of the analyte at an electrode surface, providing excellent sensitivity for the quantification of this compound. nih.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. nih.govresearchgate.netsemanticscholar.org Tandem mass spectrometry (MS/MS) is particularly powerful, as it allows for the specific detection of this compound based on its unique mass-to-charge ratio and fragmentation pattern, effectively eliminating interference from the endogenous, non-deuterated form and other matrix components. nih.govresearchgate.net
Below is an interactive data table summarizing typical HPLC conditions that can be adapted for the analysis of this compound.
| Parameter | Ion-Pairing RP-HPLC | HILIC |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | ZIC-HILIC (e.g., 150 x 2.1 mm, 3.5 µm) nih.gov |
| Mobile Phase | Methanol-aqueous buffer (e.g., 0.05% trifluoroacetic acid) with an ion-pairing agent (e.g., 0.1 mM 1-octane sulfonic acid) nih.gov | Acetonitrile and aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) nih.gov |
| Detection | UV (232-260 nm) nih.govasianpubs.org, Electrochemical (0.65-0.85 V) nih.govsci-hub.box, MS/MS nih.govresearchgate.net | UV (268 nm) nih.gov, MS/MS researchgate.net |
| Flow Rate | 1.0 - 1.5 mL/min nih.gov | 0.2 - 0.4 mL/min |
| Internal Standard | D-Isoascorbic acid or a different isotopologue of ascorbic acid nih.gov | D-Isoascorbic acid or a different isotopologue of ascorbic acid nih.gov |
Other Chromatographic Methods for Isotope-Labeled Ascorbate Separation
Beyond HPLC, other chromatographic techniques have proven valuable for the separation and quantification of isotope-labeled ascorbate, including this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Ascorbic acid itself is not volatile, but it can be derivatized to a more volatile form, such as a tert-butyldimethylsilyl (TBDMS) derivative, making it amenable to GC-MS analysis. This technique has been successfully used to develop isotope dilution assays for ascorbate, employing deuterated and 13C-labeled internal standards. The high resolution of gas chromatography combined with the specificity of mass spectrometric detection allows for the accurate measurement of isotope ratios, which is essential for kinetic and metabolic studies involving this compound.
The following table outlines typical parameters for the GC-MS analysis of deuterated ascorbic acid.
| Parameter | GC-MS |
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Column | Capillary column (e.g., PE-5MS, 30M x 250 µm x 0.250 µm) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Detection | Mass Spectrometry (monitoring specific m/z ratios for the deuterated and non-deuterated derivatives) |
Thin-Layer Chromatography (TLC) , particularly High-Performance Thin-Layer Chromatography (HPTLC), can be used as a simpler and more rapid screening method for the separation of ascorbic acid and its related compounds. While not as quantitative or sensitive as HPLC or GC-MS, HPTLC can be a useful tool for preliminary analysis and method development.
Investigations into L Ascorbic Acid 6,6 D2 Metabolism and Pharmacokinetics in Research Models
Elucidation of Ascorbate (B8700270) Biosynthetic and Catabolic Pathways using Deuterated Tracers (Non-Human Organisms and In Vitro Systems)
Stable isotope tracers like L-Ascorbic acid-6,6'-d2 are instrumental in detailing the complex network of reactions that constitute the biosynthesis and degradation of ascorbate. By introducing the labeled compound into cellular or organismal models, scientists can follow the deuterium (B1214612) label as it is incorporated into various molecules, thereby mapping the flow of atoms through metabolic pathways.
In many organisms capable of synthesizing Vitamin C, the primary precursor is D-glucose. study.com The biosynthetic pathway, however, differs between groups like plants and animals. nih.govnih.gov In animals, the pathway typically proceeds through intermediates such as D-glucuronic acid and L-gulono-1,4-lactone. nih.govnih.gov Plants, on the other hand, primarily utilize a pathway involving GDP-D-mannose and L-galactose. researchgate.netscielo.brnih.gov
The use of deuterated D-glucose allows researchers to trace the conversion process to L-ascorbic acid. When [6,6'-d2]-D-glucose is administered to a synthesizing organism, the deuterium atoms are carried through the series of enzymatic reactions. Mass spectrometry can then be used to detect the incorporation of deuterium into L-ascorbic acid and its intermediates, confirming the metabolic route and quantifying the rate of synthesis. This technique provides definitive evidence for the operational biosynthetic pathway in a given organism or tissue. For instance, the conversion of D-glucose to L-ascorbic acid via L-sorbosone has also been proposed as a potential pathway. google.com
Table 1: Major Biosynthetic Pathways of L-Ascorbic Acid from D-Glucose
| Organism Group | Key Intermediates | Final Precursor |
|---|---|---|
| Animals | D-glucuronic acid, L-gulonic acid | L-gulono-1,4-lactone |
The catabolism of L-ascorbic acid is a complex process that can lead to a variety of degradation products. The initial oxidation of L-ascorbic acid yields the monodehydroascorbate radical, which can be further oxidized to dehydroascorbic acid (DHA). nih.govresearchgate.net DHA is a key metabolite that can either be recycled back to ascorbic acid or be irreversibly hydrolyzed to 2,3-diketogulonic acid. researchgate.netnih.govreactome.org
By administering this compound to research models, scientists can track the appearance of the deuterium label in downstream metabolites. This enables the identification and confirmation of known degradation products and has the potential to uncover previously unknown metabolic intermediates. For example, further degradation of 2,3-diketogulonic acid can yield products such as L-erythrulose, oxalate, L-xylosone, and L-threonate. nih.govreactome.org The presence of the deuterium label in these molecules provides unambiguous evidence that they are derived from the administered L-ascorbic acid.
Table 2: Known Degradation Products of L-Ascorbic Acid
| Metabolite | Precursor |
|---|---|
| Dehydroascorbic acid (DHA) | L-Ascorbic acid |
| 2,3-diketogulonic acid | Dehydroascorbic acid |
| L-erythrulose | 2,3-diketogulonic acid |
| Oxalate | 2,3-diketogulonic acid |
| L-xylosone | Dehydroascorbic acid |
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mdpi.comnih.gov By introducing a labeled substrate like this compound and measuring the rate of its disappearance and the appearance of labeled products over time, researchers can calculate the flux through specific pathways. frontiersin.org
This approach provides a dynamic view of ascorbate metabolism that goes beyond simple concentration measurements. For example, MFA can be used to determine how different physiological or pathological conditions affect the rate of ascorbate biosynthesis, recycling, and degradation. In cellular models, this could involve assessing the impact of oxidative stress on the flux through the ascorbate-glutathione cycle. nih.gov In animal models, it could be used to understand how dietary factors influence the whole-body turnover of L-ascorbic acid.
Pharmacokinetic Profiling of this compound in Experimental Animal Models
Pharmacokinetics describes the journey of a compound through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). The use of this compound allows for precise pharmacokinetic studies in animal models, as the labeled compound can be distinguished from endogenous ascorbate. nih.gov
The absorption of L-ascorbic acid from the gastrointestinal tract is a saturable process mediated by sodium-dependent vitamin C transporters (SVCTs). nih.govmdpi.commdpi.com Studies using labeled ascorbate can determine key pharmacokinetic parameters such as the rate and extent of absorption.
Following absorption, L-ascorbic acid is distributed throughout the body, with different tissues accumulating varying concentrations. lumenlearning.com Notably high levels are found in the adrenal and pituitary glands, brain, and eye lens. nih.govlumenlearning.com By administering this compound and subsequently measuring its concentration in various tissues at different time points, researchers can model its distribution kinetics. Such studies in animal models like guinea pigs, which, like humans, cannot synthesize their own vitamin C, have shown differences in tissue distribution and absorption rates between ascorbic acid and its oxidized form, dehydroascorbic acid. nih.govresearchgate.net
Table 3: Relative Tissue Concentrations of L-Ascorbic Acid
| Tissue | Relative Concentration |
|---|---|
| Pituitary Gland | Very High |
| Adrenal Gland | Very High |
| Eye Lens | High |
| Brain | High |
| Liver | Moderate |
| Spleen | Moderate |
| Lungs | Moderate |
| Kidneys | Moderate |
The kidneys are the primary route for the excretion of L-ascorbic acid and its metabolites. mdpi.com Ascorbate is filtered by the glomerulus and then reabsorbed in the renal tubules by SVCT1 transporters. mdpi.commdpi.com When plasma concentrations are high and the transporters become saturated, the excess ascorbate is excreted in the urine. nih.govjci.org
Tracer studies with this compound are invaluable for quantifying the rates of renal filtration, reabsorption, and excretion. By analyzing urine samples for the presence of the deuterated parent compound and its labeled metabolites, researchers can construct a comprehensive picture of its elimination pathways. This information is crucial for understanding how the body maintains ascorbate homeostasis under varying intake levels.
Compartmental Analysis of Deuterated Ascorbate Distribution in Tissues (e.g., guinea pigs, rats)
Information regarding the specific distribution patterns of this compound within different tissue compartments of research models like guinea pigs and rats is not detailed in the available scientific literature. General studies on ascorbic acid show a differential distribution, with high concentrations found in the adrenal glands and brain. mdpi.comresearchgate.net However, specific quantitative data from studies employing the deuterated form to analyze its compartmentalization is not available. Such studies would be invaluable for understanding the precise flux and turnover rates of ascorbate in various tissues.
Table 1: Hypothetical Tissue Distribution of this compound in Guinea Pigs No specific data is available to populate this table. The table below is a template illustrating how such data would be presented if available from studies using this compound.
| Tissue | Concentration of this compound (nmol/g) | Time Point |
|---|---|---|
| Liver | Data not available | Data not available |
| Brain | Data not available | Data not available |
| Adrenal Glands | Data not available | Data not available |
| Spleen | Data not available | Data not available |
| Kidney | Data not available | Data not available |
Characterization of Ascorbate Transport Mechanisms with this compound (In Vitro and Animal Models)
The use of isotopically labeled molecules like this compound is a powerful tool for elucidating transport mechanisms. However, specific studies leveraging this particular deuterated compound to characterize ascorbate transporters are not described in the available research. The general mechanisms of ascorbate transport are well-understood, involving two main families of transporters: the Sodium-Dependent Vitamin C Transporters (SVCTs) and the Glucose Transporters (GLUTs). frontiersin.org
Role of Sodium-Dependent Vitamin C Transporters (SVCTs) in Deuterated Ascorbate Uptake
Sodium-Dependent Vitamin C Transporters, specifically SVCT1 and SVCT2, are responsible for the active transport of the reduced form of ascorbic acid into cells. frontiersin.org It is through these transporters that this compound would be taken up by cells. SVCTs move ascorbate against its concentration gradient, a process coupled to the transport of sodium ions. frontiersin.org This active transport mechanism allows cells to accumulate high intracellular concentrations of vitamin C. mdpi.com While this is the established mechanism for ascorbic acid, specific kinetic data (Km, Vmax) for the transport of this compound via SVCTs is not available.
Facilitated Diffusion via Glucose Transporters (GLUTs) for Oxidized Deuterated Ascorbate (Dehydroascorbic Acid-d2)
The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), is structurally similar to glucose and is transported into cells via the family of glucose transporters (GLUTs), primarily GLUT1 and GLUT3. frontiersin.orgnih.gov This process occurs through facilitated diffusion. frontiersin.org Once inside the cell, dehydroascorbic acid is rapidly reduced back to ascorbic acid, trapping it within the cell. wikipedia.org It is presumed that Dehydroascorbic Acid-d2, the oxidized form of this compound, would follow this same transport pathway. However, direct experimental evidence and kinetic studies using Dehydroascorbic Acid-d2 to confirm its transport via GLUTs are not present in the available literature.
Mechanistic Studies and Biochemical Roles of L Ascorbic Acid 6,6 D2 in Biological Systems in Vitro and Preclinical Models
Interactions of L-Ascorbic Acid-6,6'-d2 with Biomolecules and Cellular Processes
Impact on Protein Synthesis and Modification Pathways
L-Ascorbic acid is a crucial cofactor for a family of enzymes known as Fe(II)- and 2-oxoglutarate-dependent dioxygenases. These enzymes play a vital role in various post-translational modifications of proteins, most notably the hydroxylation of proline and lysine (B10760008) residues. This process is fundamental to the synthesis and stabilization of collagen, a primary structural protein in connective tissues. The hydroxylation of proline residues is essential for the proper folding and formation of the stable triple-helix structure of collagen. liposhell.plnih.govnih.gov Without adequate ascorbic acid, this process is impaired, leading to the production of unstable collagen and the connective tissue defects characteristic of scurvy.
Beyond collagen, L-ascorbic acid participates in the biosynthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production. It also acts as a cofactor in the conversion of dopamine (B1211576) to norepinephrine, a critical step in neurotransmitter synthesis. liposhell.pl Furthermore, ascorbic acid is involved in peptide amidation, another important post-translational modification for many hormones and signaling peptides. liposhell.pl
While direct studies on this compound are not available, the substitution of hydrogen with deuterium (B1214612) at the 6,6' position is not expected to fundamentally alter its role as an enzymatic cofactor. However, the kinetic isotope effect, where the heavier deuterium atom can slow down reaction rates, might influence the efficiency of these enzymatic processes. Further research is required to investigate this possibility.
Influence on Cellular Signaling and Gene Regulation (e.g., in muscle satellite cells)
L-Ascorbic acid has been shown to influence cellular signaling pathways and regulate gene expression, thereby impacting various cellular processes, including the proliferation and differentiation of muscle satellite cells. nih.govnih.govrsc.org Muscle satellite cells are stem cells crucial for muscle regeneration and repair.
Studies on bovine skeletal muscle satellite cells (BSCs) have demonstrated that L-Ascorbic acid promotes their proliferation and differentiation. nih.govnih.gov This effect is mediated, at least in part, by the activation of the Akt/mTOR/P70S6K signaling pathway. nih.gov Treatment with L-Ascorbic acid was found to up-regulate the phosphorylation of key proteins in this pathway, including Akt, mTOR, and P70S6K. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Furthermore, L-Ascorbic acid has been observed to enhance the expression of myogenic regulatory factors such as MyoD, MyoG, and MyHC, which are critical for the commitment and differentiation of satellite cells into mature muscle fibers. nih.gov Research also suggests that vitamin C can directly interact with the Pax7 protein, a key transcription factor in muscle satellite cells, to promote their proliferation. rsc.org
The potential influence of this compound on these signaling and gene regulatory networks remains to be elucidated. The subtle changes in molecular weight and vibrational frequencies due to deuteration could potentially affect its interaction with signaling proteins and transcription factors, but dedicated studies are necessary to confirm any such effects.
| Cell Type | Signaling Pathway/Gene | Observed Effect of L-Ascorbic Acid | Reference |
| Bovine Skeletal Muscle Satellite Cells (BSCs) | Akt/mTOR/P70S6K | Upregulation of p-Akt, p-mTOR, and p-P70S6K | nih.gov |
| Bovine Skeletal Muscle Satellite Cells (BSCs) | MyoD, MyoG, MyHC | Increased mRNA and protein expression | nih.gov |
| Muscle Satellite Cells (MuSCs) | Pax7 | Direct interaction promoting proliferation | rsc.org |
Comparative Research and Future Directions for L Ascorbic Acid 6,6 D2 Studies
Methodological Advancements in Deuterium (B1214612) Tracing and Detection Technologies
Recent years have seen significant progress in the technologies used to trace and detect deuterium-labeled compounds, enhancing the utility of probes like L-Ascorbic acid-6,6'-d2. These advancements improve sensitivity, spatial resolution, and the scope of biological questions that can be addressed.
Mass Spectrometry (MS): Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has evolved into a powerful tool for analyzing the structural dynamics of proteins and their interactions. researchgate.netyoutube.com While traditionally used for protein conformation, the underlying principles are being adapted for metabolomics. High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, can readily distinguish between deuterated and non-deuterated isotopologues, allowing for precise quantification in complex biological samples. youtube.com
Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance (MR)-based technique that directly visualizes the metabolic pathways of deuterated tracers in vivo. nih.gov Unlike proton MRS, DMI benefits from the low natural abundance of deuterium, which simplifies the resulting spectrum and eliminates the need for water suppression techniques. nih.gov This allows for the direct observation and quantification of downstream deuterated metabolites, providing spatial and temporal information on metabolic fluxes. nih.govescholarship.org Studies using tracers like [6,6′-²H₂]glucose have demonstrated DMI's ability to map glycolysis in tumors and other tissues. escholarship.org
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): This high-resolution imaging technique allows for the measurement of isotope ratios at the subcellular level. nih.gov By scanning a sample with an ion probe, NanoSIMS can generate images that map the incorporation of deuterium from a tracer into specific cellular structures. nih.gov This provides an unparalleled level of spatial detail for metabolic studies, far exceeding the resolution of bulk sample analysis.
These methodological advancements are summarized in the table below:
| Technology | Principle | Key Advantages for Deuterium Tracing |
| High-Resolution MS | Measures mass-to-charge ratio to identify and quantify molecules. | High precision and accuracy for quantifying isotopic enrichment in complex mixtures. researchgate.net |
| Deuterium Metabolic Imaging (DMI) | MR-based technique that detects the deuterium signal from labeled compounds in vivo. | Non-invasive, provides spatial mapping of metabolism, simplified spectra due to low natural deuterium abundance. nih.gov |
| NanoSIMS | Imaging mass spectrometry that measures isotope ratios with high spatial resolution. | Enables visualization of metabolic tracer incorporation at the single-cell and subcellular levels. nih.gov |
Emerging Applications of this compound in Preclinical Research
The use of this compound and other deuterated tracers is expanding in preclinical research, primarily to investigate metabolic pathways in disease models. By replacing hydrogen with deuterium, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of ascorbic acid and its downstream products without altering its fundamental biochemical identity. acs.orgaquigenbio.com
One of the most promising areas is in cancer metabolism . Cancer cells often exhibit altered redox status and high demand for antioxidants like vitamin C. mdpi.com this compound can be used as a tracer to quantify its uptake and flux through various metabolic pathways in tumor tissues versus healthy tissues. This can help elucidate the role of vitamin C in cancer biology and identify tumors that might be susceptible to high-dose ascorbate (B8700270) therapy. mdpi.comnih.gov
In neuroscience and studies of aging , ascorbic acid is a critical neuromodulator and antioxidant in the brain. Deuterated ascorbic acid can be used to study its turnover and role in protecting against oxidative stress associated with neurodegenerative diseases.
In pharmacokinetic studies , deuterium labeling is a well-established tool. aquigenbio.comclearsynth.com Using this compound allows for precise measurement of its half-life, bioavailability, and tissue accumulation, providing critical data for understanding its physiological regulation. aquigenbio.com
| Research Area | Application of this compound | Potential Findings |
| Oncology | Tracing ascorbate uptake and metabolism in tumor models. | Quantifying differential metabolic pathways in cancer vs. normal cells; identifying biomarkers for ascorbate-based therapies. mdpi.com |
| Neuroscience | Measuring ascorbate turnover and distribution in the brain. | Understanding its role in neuroprotection and the pathogenesis of neurodegenerative diseases. |
| Metabolic Diseases | Investigating the role of ascorbate in redox balance and inflammatory conditions. | Elucidating its contribution to managing oxidative stress in diseases like diabetes and atherosclerosis. |
| Pharmacokinetics | Quantifying ADME properties of vitamin C. | Determining precise half-life, bioavailability, and tissue-specific accumulation of ascorbic acid. aquigenbio.com |
Development of Novel Deuterated Ascorbate Derivatives for Specific Research Probes
The modification of the ascorbic acid molecule to create derivatives is a common strategy for improving stability or creating targeted research probes. mdpi.com The development of novel deuterated ascorbate derivatives combines the benefits of isotopic labeling with functional modifications, opening new avenues for research.
Researchers can synthesize derivatives where specific positions on the ascorbate molecule are deuterated to probe distinct enzymatic reactions or metabolic fates. For example, deuteration at different sites could help distinguish between various oxidative or enzymatic pathways.
Furthermore, deuterated ascorbate can be incorporated into larger molecules to act as "label-free" probes. nih.gov For instance, an ester of a fatty acid and this compound could be synthesized to track the coupled metabolism of both lipids and vitamin C. Other modifications, such as glycosylation, have been used to create stable ascorbate analogs like 2-O-(beta-D-Glucopyranosyl)ascorbic acid. nih.govresearchgate.net Creating a deuterated version of such a derivative would allow for precise tracking of its hydrolysis and subsequent release of active, labeled ascorbic acid within cells.
The goal of these novel probes is often to enhance detection or to target specific biological questions that the parent molecule cannot answer alone.
| Derivative Type | Research Purpose | Example |
| Site-Specific Deuteration | To investigate specific enzymatic mechanisms and metabolic pathways. | Ascorbic acid deuterated at a position other than C6 to differentiate metabolic routes. |
| Deuterated Glycosides | To track the uptake and intracellular release of stable pro-vitamin C forms. | A deuterated version of 2-O-(beta-D-Glucopyranosyl)ascorbic acid. nih.gov |
| Deuterated Esters | To study the linked metabolism of ascorbate and another molecule (e.g., a fatty acid). | This compound-6-palmitate. |
| Fluorinated Deuterated Analogs | To create dual-modality probes for both PET imaging (with ¹⁸F) and MS-based metabolic tracing (with ²H). | A molecule combining the features of 6-Deoxy-6-[¹⁸F]fluoro-L-ascorbic Acid and deuteration. nih.gov |
Integration of this compound Studies with Multi-Omics Approaches
The true power of stable isotope tracing is realized when it is integrated with multi-omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov While standard omics approaches provide a static snapshot of the cellular state (e.g., the levels of transcripts or metabolites), tracer studies using this compound provide dynamic information about the rates of metabolic reactions—the metabolic flux. mdpi.com
Integrating data from this compound tracing with other omics layers allows researchers to build comprehensive, systems-level models of biological processes. nih.gov
Metabolomics: Untargeted metabolomics can identify all detectable metabolites in a sample. By introducing this compound, researchers can move beyond simple identification to quantify the rate at which these metabolite pools are turning over and which pathways are actively using ascorbate. nih.gov
Transcriptomics and Proteomics: If a tracer study reveals an altered metabolic flux in a particular pathway, transcriptomics (RNA-seq) and proteomics can determine if this change is due to altered gene expression or protein abundance of the enzymes involved. nih.gov For instance, a study could correlate the rate of ascorbate recycling with the expression levels of enzymes like glutathione-dependent dehydro-ascorbate reductase. mdpi.com
This integrated approach provides a more complete and mechanistic understanding of cellular function. For example, in studying a disease state, multi-omics might reveal changes in metabolic gene expression, while this compound tracing would confirm whether these genetic changes translate into actual functional differences in metabolic flux. mdpi.com This powerful combination helps to connect genotype to phenotype through the functional layer of the metabolome. researchgate.net
Q & A
Q. What analytical techniques are most effective for confirming the structural integrity and deuteration at the 6,6' positions in L-Ascorbic acid-6,6'-d2?
- Methodological Answer : To verify deuteration, employ ²H NMR spectroscopy to detect deuterium incorporation at the 6,6' positions. Complement this with high-resolution mass spectrometry (HRMS) to confirm the molecular weight shift (+2 Da). For structural validation, compare crystallographic parameters (e.g., hydrogen-bond geometries, lattice-energy minima) with non-deuterated L-ascorbic acid using X-ray diffraction data .
Q. How should researchers design stability studies for this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability tests in controlled environments:
- Use spectrophotometry (e.g., absorbance at 245–265 nm, extinction coefficient ε = 7.0–7.5 mM⁻¹cm⁻¹) to quantify degradation .
- Employ HPLC with UV/Vis detection to monitor breakdown products.
- Test across pH 2–12 (e.g., citrate-phosphate buffers) to assess hydrolytic stability, referencing protocols for non-deuterated ascorbic acid in alkaline solutions .
Q. What statistical methods are appropriate for analyzing variability in this compound experimental data across replicate studies?
- Methodological Answer : Apply randomized block design ANOVA to account for batch-to-batch variability and environmental factors (e.g., temperature, light exposure). For small sample sizes, use non-parametric tests like the Mann-Whitney U test. Report confidence intervals (95% CI) and effect sizes to contextualize significance .
Advanced Research Questions
Q. How can this compound be utilized in isotope tracing studies to elucidate its role in redox reactions?
- Methodological Answer :
- Introduce the deuterated compound into in vitro redox systems (e.g., vanadium(V) reduction assays) and track deuterium retention via liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) .
- Control for pH-dependent redox behavior (e.g., increased reducing capacity at higher pH) and validate using kinetic models to account for isotope effects .
Q. What methodological considerations are critical when quantifying kinetic isotope effects (KIEs) of this compound in enzyme-catalyzed reactions?
- Methodological Answer :
- Measure reaction rates under pseudo-first-order conditions using stopped-flow spectroscopy or fluorometric assays.
- Normalize solvent isotope effects by maintaining consistent D₂O/H₂O ratios.
- Post-experiment, validate enzyme integrity via SDS-PAGE and activity assays (e.g., FTO demethylation assays with α-ketoglutarate cofactor) .
Q. How can researchers resolve contradictory data on the antioxidant efficacy of this compound across different experimental models?
- Methodological Answer :
- Standardize assay conditions (e.g., oxygen tension, metal ion concentrations) to minimize confounding variables.
- Use orthogonal antioxidant assays (e.g., ORAC, DPPH, FRAP) to cross-validate results.
- Perform multivariate regression analysis to identify pH-dependent redox potential shifts, referencing structural data on hydrogen-bonding networks .
Q. What experimental strategies are recommended for studying the impact of this compound on metalloenzyme active sites?
- Methodological Answer :
- Use X-ray absorption spectroscopy (XAS) to probe metal-ligand interactions (e.g., vanadium or iron coordination).
- Compare deuterated and protiated forms in crystallographic studies to detect isotopic perturbations in binding pockets. Validate functional impacts via enzymatic activity assays under controlled redox states .
Data Analysis and Reporting
Q. How should researchers address discrepancies in isotopic enrichment levels reported for this compound across analytical platforms?
- Methodological Answer :
- Cross-validate using triple-quadrupole MS/MS for isotopic purity and ²H NMR for positional specificity.
- Reference standardized calibration curves (e.g., NIST-traceable deuterated compounds) and report detection limits for each method .
Q. What frameworks are recommended for integrating this compound data into computational models of redox kinetics?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
